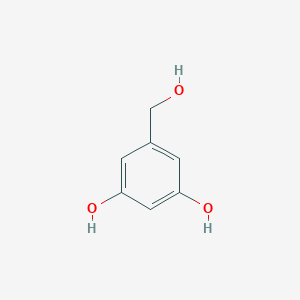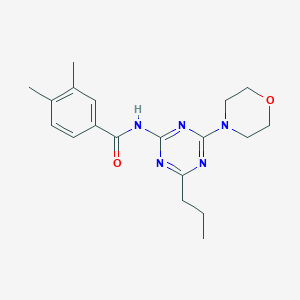
2-Amino-2-(pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and an acetamide group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with formamidine acetate in the presence of a base, leading to the formation of the pyrimidine ring . The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-2-(pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Trametinib: A kinase inhibitor used in cancer treatment.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic activities against cancer cell lines.
Uniqueness: 2-Amino-2-(pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
146422-53-9 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11) |
InChI Key |
SOJKFDPJAHOCPE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
Synonyms |
5-Pyrimidineacetamide, -alpha--amino- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




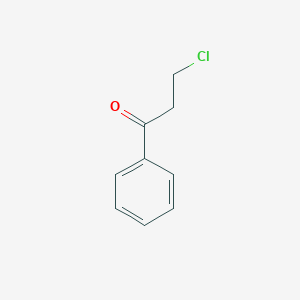
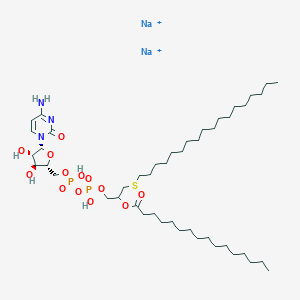

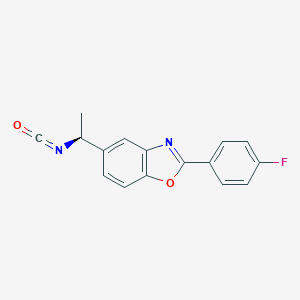
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
